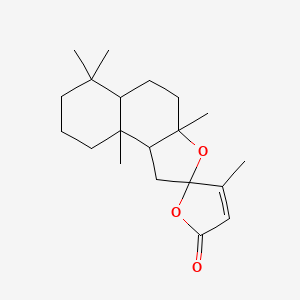
POLY(3-CYCLOHEXYL-4-METHYLTHIOPHENE-2 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
POLY(3-CYCLOHEXYL-4-METHYLTHIOPHENE-2 5) is a conjugated polymer derived from thiophene, a sulfur-containing heterocycle. This compound is known for its unique optoelectronic properties, making it a valuable material in various scientific and industrial applications. The incorporation of cyclohexyl and methyl groups into the thiophene backbone enhances its solubility and processability, which are crucial for practical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of POLY(3-CYCLOHEXYL-4-METHYLTHIOPHENE-2 5) typically involves the polymerization of the monomer 3-cyclohexyl-4-methylthiophene. This can be achieved through various polymerization techniques, including oxidative polymerization and transition metal-catalyzed coupling reactions.
Oxidative Polymerization: This method involves the use of oxidizing agents such as ferric chloride (FeCl3) to initiate the polymerization process. The reaction is usually carried out in an anhydrous solvent like chloroform or dichloromethane under inert atmosphere conditions.
Transition Metal-Catalyzed Coupling: Methods such as the Grignard metathesis (GRIM) polymerization or Stille coupling can be employed. These methods use catalysts like nickel or palladium complexes to facilitate the coupling of monomer units, resulting in high molecular weight polymers with controlled regioregularity.
Industrial Production Methods
Industrial production of this compound) often involves large-scale oxidative polymerization due to its simplicity and cost-effectiveness. The process is optimized to ensure high yield and purity of the polymer, which is essential for its application in electronic devices.
Chemical Reactions Analysis
Types of Reactions
POLY(3-CYCLOHEXYL-4-METHYLTHIOPHENE-2 5) undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized to form conductive states, which is crucial for its application in electronic devices.
Reduction: Reduction reactions can be used to modify the electronic properties of the polymer.
Substitution: Functional groups can be introduced into the polymer backbone through substitution reactions, allowing for the tuning of its properties.
Common Reagents and Conditions
Oxidizing Agents: Ferric chloride (FeCl3), iodine (I2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Alkyl halides, aryl halides
Major Products Formed
Oxidation: Conductive polymer forms
Reduction: Modified electronic properties
Substitution: Functionalized polymers with tailored properties
Scientific Research Applications
POLY(3-CYCLOHEXYL-4-METHYLTHIOPHENE-2 5) has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the properties of conjugated polymers.
Medicine: Investigated for use in drug delivery systems and bioelectronics.
Industry: Utilized in the production of organic electronic devices such as solar cells, light-emitting diodes, and field-effect transistors.
Mechanism of Action
The mechanism of action of POLY(3-CYCLOHEXYL-4-METHYLTHIOPHENE-2 5) involves the delocalization of electrons along the conjugated polymer backbone. This delocalization allows the polymer to conduct electricity when oxidized. The molecular targets include the polymer chains themselves, which interact with dopants or other molecules to modify their electronic properties. The pathways involved include electron transfer processes that enable the polymer to switch between conductive and non-conductive states.
Comparison with Similar Compounds
POLY(3-CYCLOHEXYL-4-METHYLTHIOPHENE-2 5) can be compared with other polythiophene derivatives such as:
Poly(3-hexylthiophene): Known for its high regioregularity and excellent electronic properties, but with different solubility characteristics.
Poly(3-butylthiophene): Similar electronic properties but with different side chain effects on solubility and processability.
Poly(3-dodecylthiophene): Exhibits high molecular weight and conductivity, but with longer alkyl side chains affecting its properties.
The uniqueness of this compound) lies in its specific side chain modifications, which enhance its solubility and processability while maintaining desirable electronic properties.
Properties
CAS No. |
160848-56-6 |
|---|---|
Molecular Formula |
C9H8ClNS |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



